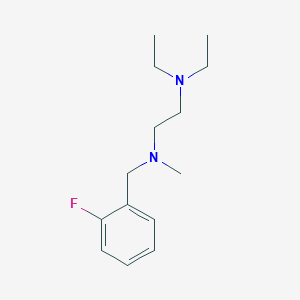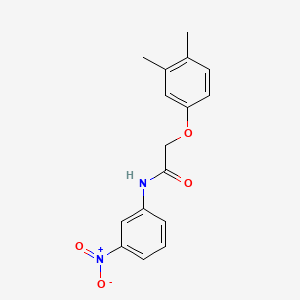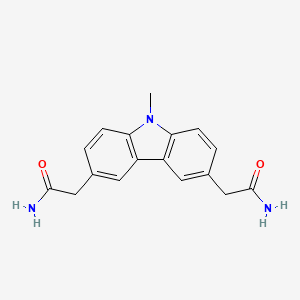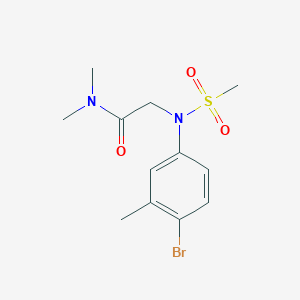![molecular formula C11H9N3O3S B5755602 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate, also known as TAP, is a chemical compound that has been studied extensively for its potential applications in various fields of science. TAP is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound that contains a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. TAP has been synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate is not fully understood. However, it has been suggested that 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to exhibit various biochemical and physiological effects. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been shown to inhibit the proliferation of cancer cells, including breast cancer cells and lung cancer cells. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to induce apoptosis and cell cycle arrest in cancer cells. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has several advantages for lab experiments, including its ease of synthesis and its broad spectrum of biological activities. However, 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate also has some limitations, including its relatively low solubility in water and its potential toxicity.
Future Directions
There are several potential future directions for 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate research. One area of interest is the development of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate-based fluorescent probes for the detection of metal ions. Another area of interest is the development of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate-based antimicrobial agents for the treatment of bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate and to explore its potential applications in other areas of science.
Synthesis Methods
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,3,4-thiadiazole-2-amine. Another method involves the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with potassium thiocyanate, and then the reaction of the resulting isothiocyanate with acetic anhydride. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate can also be prepared by the reaction of 4-nitrophenyl acetate with thiosemicarbazide, followed by the reduction of the nitro group to an amino group.
properties
IUPAC Name |
[4-(1,3,4-thiadiazol-2-ylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-7(15)17-9-4-2-8(3-5-9)10(16)13-11-14-12-6-18-11/h2-6H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPVXUSEXXSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Thiadiazol-2-ylcarbamoyl)phenyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)

![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)


![N-[4-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5755593.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)
